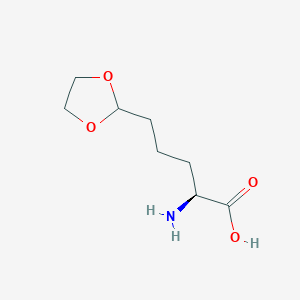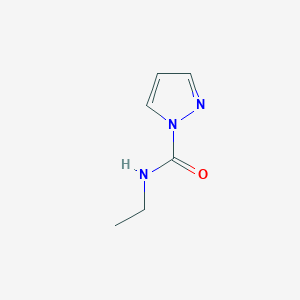
Methyl 3-formyl-4-nitrobenzoate
Übersicht
Beschreibung
Methyl 3-formyl-4-nitrobenzoate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss methyl 3-formyl-4-nitrobenzoate, it does include information on closely related compounds, which can offer insights into the behavior and characteristics of similar molecular structures.
Synthesis Analysis
The synthesis of related compounds often involves esterification reactions and other organic synthesis techniques. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward process and can be completed within a short time frame . Similarly, the synthesis of various substituted methyl 3-nitrobenzoates involves reactions with phenylsulfonyl derivatives, indicating the versatility of nitrobenzoate esters in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-formyl
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Solubility and Thermodynamic Modeling : Studies like those by Wu et al. (2016) and Acree et al. (2017) have investigated the solubility of related compounds (3-methyl-4-nitrobenzoic acid) in various solvents. These studies provide insights into the solubility behavior and thermodynamic properties of similar compounds, which are crucial for understanding the properties of Methyl 3-formyl-4-nitrobenzoate in different environments (Wu, Di, Zhang, & Zhang, 2016) (Acree, Bowen, Horton, & Abraham, 2017).
Organic Chemistry and Synthesis
- Synthesis Techniques : Research like the work of Cai and Shui (2005) and Kam, Levonis, and Schweiker (2020) delve into the synthesis of related compounds, offering methods that could potentially be applied or adapted for the synthesis of Methyl 3-formyl-4-nitrobenzoate. These methods are foundational for developing synthesis protocols for similar complex organic molecules (Cai & Shui, 2005) (Kam, Levonis, & Schweiker, 2020).
Crystallography and Structural Analysis
- Crystal Structure Studies : Research by Portilla et al. (2007) and Fu, Li, and Simpson (2012) on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate highlights the importance of understanding the crystal structures of similar nitrobenzoate compounds. Such insights are crucial for applications in material science and pharmaceuticals (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007) (Fu, Li, & Simpson, 2012).
Optical and Physical Properties
- Vibrational Analysis and Nonlinear Optical Material Characterization : The study by Prashanth et al. (2015) and Bharathi et al. (2016) on 4-methyl-3-nitrobenzoic acid provides valuable information on the vibrational properties and optical characterization of similar compounds. These characteristics are essential for applications in optics and photonics (Prashanth, Ramesh, Naik, Ojha, Reddy, & Rao, 2015) (Bharathi, Ahila, Mohana, Chakkaravarthi, & Anbalagan, 2016).
Catalysis and Reaction Mechanisms
- Catalytic Oxidation Studies : The research by Cai and Shui (2005) on the synthesis of related compounds via catalytic oxidation provides insights into the catalytic mechanisms and potential applications of Methyl 3-formyl-4-nitrobenzoate in chemical reactions (Cai & Shui, 2005).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 3-nitrobenzoate, recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . The compound should not be ingested or inhaled, and dust formation should be avoided .
Eigenschaften
IUPAC Name |
methyl 3-formyl-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSCEMUDKRPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446442 | |
| Record name | Methyl 3-formyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-4-nitrobenzoate | |
CAS RN |
148625-35-8 | |
| Record name | Methyl 3-formyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formyl-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



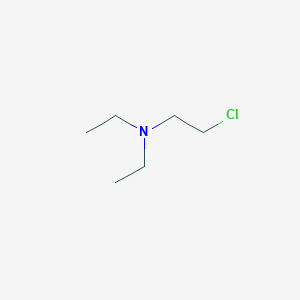

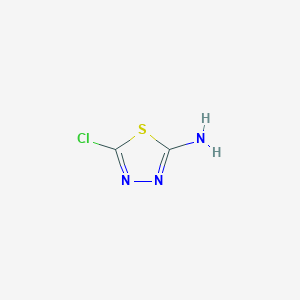


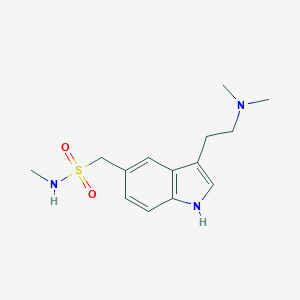
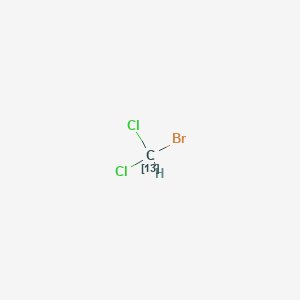
![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)


